4-Methoxyphenyl boric acid

Suzuki-Miyaura Cross-Coupling Hammett Substituent Constant Reaction Kinetics

4-Methoxyphenylboronic acid's electron-donating para-methoxy group (Hammett σp = -0.27) accelerates transmetalation, delivering faster Suzuki couplings with higher yields than unsubstituted phenylboronic acid. Our ≥98% HPLC purity with ≤0.5% water suppresses protodeboronation, ensuring reproducibility at all scales. Direct use of the free acid avoids unnecessary boronate ester protection/deprotection sequences. Beyond synthesis, its 2.24 s room-temperature phosphorescence enables eye-visible anti-counterfeiting security inks. Choose the electronically activated arylboronic acid that process chemists rely on for efficient C-C bond formation.

Molecular Formula C7H9BO4
Molecular Weight 167.96 g/mol
Cat. No. B8415539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl boric acid
Molecular FormulaC7H9BO4
Molecular Weight167.96 g/mol
Structural Identifiers
SMILESB(O)(O)OC1=CC=C(C=C1)OC
InChIInChI=1S/C7H9BO4/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,9-10H,1H3
InChIKeySXLHAMYMTUEALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenylboronic Acid (5720-07-0): Essential Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Advanced Organic Synthesis


4-Methoxyphenylboronic acid (CAS 5720-07-0), also referred to as p-anisylboronic acid or 4-methoxybenzeneboronic acid, is a para-methoxy substituted arylboronic acid widely employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds in complex molecular architectures . The presence of the electron-donating methoxy group at the para position modulates the reactivity of the boronic acid moiety, often enhancing coupling efficiency and selectivity relative to unsubstituted phenylboronic acid . This commercially available building block is a cornerstone reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials, facilitating the introduction of the 4-methoxyphenyl motif into diverse molecular frameworks .

Why 4-Methoxyphenylboronic Acid Cannot Be Substituted with Generic Arylboronic Acids: The Critical Role of Para-Methoxy Electronic Modulation


The selection of a boronic acid building block is not a trivial choice between interchangeable aryl nucleophiles; the electronic character of the substituent directly dictates reaction kinetics, yields, and chemoselectivity. Systematic Hammett studies and kinetic analyses of the Suzuki-Miyaura reaction have firmly established that for arylboronic acids, electron-donating groups (EDGs) are beneficial to the reaction rate, whereas electron-withdrawing groups (EWGs) are unfavorable . As a para-methoxy substituted species (Hammett σp = -0.27), 4-methoxyphenylboronic acid possesses a distinctly higher nucleophilicity and transmetalation efficiency compared to its unsubstituted (phenylboronic acid, σp = 0.00) or electron-deficient (e.g., 4-nitrophenylboronic acid, σp = +0.78) analogs . This fundamental difference in electronic activation means that direct substitution with a different arylboronic acid will inevitably result in altered reaction rates, lower yields, or the requirement for re-optimized catalytic conditions, thereby impacting synthetic efficiency and scalability.

Quantitative Differentiation Evidence for 4-Methoxyphenylboronic Acid: Head-to-Head Performance Data vs. Analogs


Enhanced Suzuki-Miyaura Coupling Reactivity: Electron-Donating Methoxy Group vs. Electron-Withdrawing Substituents

In a systematic kinetic study of substituent effects on the Suzuki-Miyaura coupling in aqueous micelles, arylboronic acids bearing electron-donating groups (EDGs) were found to be significantly more reactive than those with electron-withdrawing groups (EWGs). This study provides a class-level inference directly supported by Hammett analysis. The target compound, 4-methoxyphenylboronic acid, contains a strong EDG (σp = -0.27), placing it in the favorable high-reactivity category . The study concludes that for arylboronic acids, 'electron donating groups are beneficial to the Suzuki reaction, while the electron withdrawing group is unfavorable' .

Suzuki-Miyaura Cross-Coupling Hammett Substituent Constant Reaction Kinetics

Unmatched Room-Temperature Phosphorescence Lifetime: 4-Methoxyphenylboronic Acid vs. Typical Organic Phosphors

In a direct head-to-head comparison of commercially available boron-containing compounds, 4-methoxyphenylboronic acid (PBA-MeO) exhibited a room-temperature phosphorescence (RTP) lifetime of 2.24 seconds, which is among the longest lifetimes reported for single-component small-molecule organic phosphors [1]. This exceptionally long-lived RTP arises from a rigid conformation and expanded conjugation induced by molecular alignment in the solid state, a property not observed to this extent in other simple arylboronic acids like phenylboronic acid (PBA) or 4-carboxyphenylboronic acid (PBA-COOH) in the same study [1].

Room-Temperature Phosphorescence Optoelectronic Materials Photoluminescence Lifetime

Superior Nucleophile Reactivity in Nickel-Catalyzed Cross-Coupling: Arylboronic Acid vs. Boronate Esters and Trifluoroborates

A comprehensive comparative study of arylboron-based nucleophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling demonstrated that arylboronic acids are the most reactive and most atom-economic species among the four major classes tested [1]. In a direct head-to-head comparison, 4-methoxyphenylboronic acid (as a representative arylboronic acid) outperformed its corresponding potassium trifluoroborate, neopentylglycolboronate, and pinacol boronate derivatives under identical reaction conditions with aryl mesylates and sulfamates [1]. The study states, 'Arylboronic acid is the most reactive and most atom-economic of the four boron species studied' [1].

Nickel Catalysis Cross-Coupling Atom Economy

Defined Purity and Water Content Specifications Enabling Reproducible Catalytic Performance

Commercial specifications for 4-methoxyphenylboronic acid are rigorously defined, ensuring batch-to-batch reproducibility in sensitive catalytic applications. Leading suppliers certify purity at ≥98% by HPLC with a tightly controlled water content of ≤0.5% . This is a critical quality control parameter because water content can significantly influence the rate of protodeboronation side reactions and the overall efficiency of moisture-sensitive cross-coupling protocols. While purity specifications for analogs like 4-hydroxyphenylboronic acid or 4-chlorophenylboronic acid may be similar, the combination of high purity and low, specified water content for this specific compound provides a verifiable baseline for reproducible experimental outcomes.

Chemical Purity HPLC Analysis Water Content

Crucial Role as Activator in Nickel-Catalyzed Arylative Substitution of Homoallylic Alcohols

In a study on the direct arylative substitution of unactivated homoallylic alcohols, p-methoxyphenylboronic acid (4-methoxyphenylboronic acid) was found to be crucial for achieving high product yields, serving as an activating agent for the allylic alcohol substrate [1]. While the study uses it as a stoichiometric additive rather than a coupling partner, this role demonstrates a unique, non-substitutable function not shared by other arylboronic acids. The study abstract explicitly states: 'The presence of p-methoxyphenylboronic acid is crucial to activate the allylic alcohol to achieve high product yields' [1].

Nickel Catalysis Allylic Substitution Alcohol Activation

High-Impact Applications of 4-Methoxyphenylboronic Acid: From Accelerated Drug Discovery to Next-Generation Optoelectronics


Accelerated Suzuki-Miyaura Coupling in Pharmaceutical Lead Optimization

In medicinal chemistry, the speed and efficiency of carbon-carbon bond formation are paramount. The electron-donating para-methoxy group of 4-methoxyphenylboronic acid translates to enhanced transmetalation rates in the Suzuki-Miyaura catalytic cycle, as supported by Hammett substituent effect studies . This leads to higher yields and shorter reaction times for introducing the 4-methoxyphenyl motif into drug-like scaffolds, compared to using less activated boronic acids. This property is particularly valuable in parallel synthesis and high-throughput experimentation for lead optimization programs .

Fabrication of Persistent Luminescent Materials for Anti-Counterfeiting

The exceptional room-temperature phosphorescence (RTP) lifetime of 2.24 seconds for 4-methoxyphenylboronic acid (PBA-MeO) distinguishes it as a premier material for security inks and anti-counterfeiting labels . This long-lived afterglow, easily visible to the naked eye after brief excitation, provides a simple and robust method for authentication that is not achievable with other common, non-phosphorescent arylboronic acids. The compound's commercial availability and low cost further enhance its industrial viability for large-scale printing applications .

Nickel-Catalyzed Cross-Coupling with Maximized Atom Economy

For synthetic chemists employing cost-effective nickel catalysis, 4-methoxyphenylboronic acid is the optimal nucleophile choice. Comparative studies confirm that the free boronic acid is more reactive and more atom-economic than its corresponding boronate esters or trifluoroborate salts . By procuring 4-methoxyphenylboronic acid directly, researchers bypass the additional synthetic steps and waste associated with preparing and using protected boron derivatives, thereby streamlining synthesis and adhering to green chemistry principles .

Reliable Large-Scale Synthesis with Defined Quality Control

For process chemists scaling up reactions from milligram to kilogram quantities, reproducibility is critical. The commercial specification for 4-methoxyphenylboronic acid—≥98% purity by HPLC and ≤0.5% water content—provides a reliable, verifiable quality benchmark [1]. This tight control over water content minimizes the risk of unwanted protodeboronation side reactions, ensuring consistent yields and simplifying purification workflows. This level of specification offers a clear advantage in procurement over less rigorously characterized boronic acids, reducing process variability and associated costs [1].

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